molecular formula C12H13NO5S B564838 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide CAS No. 76508-35-5

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Cat. No. B564838
CAS RN: 76508-35-5
M. Wt: 283.298
InChI Key: KCSORUCCHDBUFQ-UHFFFAOYSA-N
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Description

“1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide” is a chemical compound with the molecular formula C12H13NO5S . It is also known as propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate . This compound is an impurity found in meloxicam .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazine ring with a carboxylate ester group and a hydroxy group . The benzothiazine ring contains a sulfur atom and two nitrogen atoms . The compound has a molecular weight of 255.25 g/mol .


Physical And Chemical Properties Analysis

The compound forms colorless crystals and has a melting point of 189–191 °C . Its 1H-NMR and 13C-NMR spectra have been reported .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical testing to ensure the quality and potency of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of painful inflammatory conditions like arthritis .

Antioxidant Research

Studies have indicated that derivatives of methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide exhibit antioxidant properties. This suggests potential applications in researching oxidative stress-related diseases .

HCV Polymerase Inhibition

Compounds related to 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide have been screened as inhibitors of HCV polymerase, an enzyme crucial for the replication of the hepatitis C virus. This points to its use in antiviral drug development .

properties

IUPAC Name

propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-7(2)18-12(15)10-11(14)8-5-3-4-6-9(8)19(16,17)13-10/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSORUCCHDBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227315
Record name 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

CAS RN

76508-35-5
Record name 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M96S498HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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